Perindopril Diketopiperazina

Descripción general

Descripción

Perindopril is a long-acting, once-daily lipophilic angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

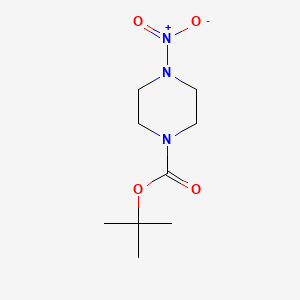

2,5-Diketopiperazine (DKP) is a cyclic peptide composed of two amino acids and has been recently reported to exhibit various biological activities . DKPs have been synthesized using various methods. In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A chemoenzymatic method that can synthesize DKPs in a general-purpose manner with high efficiency under mild conditions has been proposed .

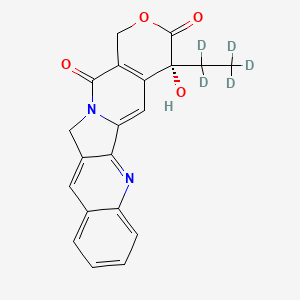

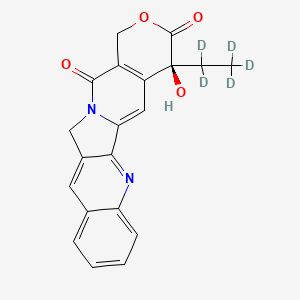

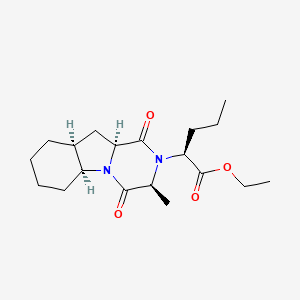

Molecular Structure Analysis

Perindopril Diketopiperazine has a molecular formula of C19H30N2O4 . It contains a total of 57 bonds, including 27 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), 2 tertiary amides (aliphatic), and 1 Pyrrolidine .

Physical And Chemical Properties Analysis

Perindopril Diketopiperazine has a molecular formula of C19H30N2O4 . It contains a total of 57 bonds, including 27 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), 2 tertiary amides (aliphatic), and 1 Pyrrolidine .

Aplicaciones Científicas De Investigación

Terapéuticos Inspirados en la Biología

Las 2,5-diketopiperazinas (DKP), incluida la Perindopril Diketopiperazina, son los ciclo-péptidos más simples de la naturaleza y han ido ganando interés debido a sus diversas bioactividades . Tienen relevancia en la detección de quórum, la señalización célula-célula o como sistemas de administración de fármacos . Son menos tóxicas, tienen mayor permeabilidad celular y afinidad de unión .

Propiedades Anticancerígenas

Las DKP han sido conocidas por sus notables propiedades anticancerígenas . Su estructura única y bioactividades las convierten en candidatas potenciales para la terapéutica del cáncer .

Propiedades Antivirales

Las DKP también presentan propiedades antivirales . Esto las convierte en un recurso potencial para el desarrollo de nuevos fármacos antivirales .

Propiedades Antioxidantes

Otra aplicación significativa de las DKP son sus propiedades antioxidantes . Potencialmente se pueden utilizar en tratamientos donde el estrés oxidativo juega un papel clave .

Propiedades Neuroprotectoras

Se ha informado que las DKP, incluidas las basadas en prolina, tienen acción neuroprotectora

Mecanismo De Acción

Mode of Action

Perindopril is a prodrug that is rapidly metabolized in the liver to its active metabolite, perindoprilat . Perindoprilat acts as a competitive inhibitor of ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII, resulting in lower levels of ATII . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE and the subsequent reduction of ATII levels disrupt the RAAS pathway . This leads to a decrease in vasoconstriction and a reduction in the volume of circulating blood, ultimately lowering blood pressure . The diketopiperazine (DKP) family of bioactive nonribosomal peptide natural products, which includes Perindopril Diketopiperazine, showcases the chemical ingenuity of microorganisms .

Pharmacokinetics

Perindopril is hydrolyzed hepatically to its active metabolite, perindoprilat, which accounts for approximately 17% to 20% of a dose . About 75% of the active metabolite is excreted in the urine, with 4% to 12% as unchanged drug . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours . The terminal half-life of the metabolite is 30 to 120 hours .

Result of Action

The primary molecular effect of Perindopril Diketopiperazine is the reduction of ATII levels, leading to decreased vasoconstriction and aldosterone secretion . On a cellular level, this results in the relaxation of blood vessels and a decrease in blood volume . Clinically, this leads to the control of hypertension, and it may also be used to treat mild to moderate congestive heart failure and reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .

Action Environment

The action of Perindopril Diketopiperazine can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in individuals with impaired hepatic function . Similarly, in individuals with renal impairment, the area under the curve (AUC) of perindoprilat is approximately doubled at a creatinine clearance rate of 30 to 80 mL/minute . Furthermore, the plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients .

Direcciones Futuras

Perindopril is a well-established antihypertensive drug . Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases, whether or not they are hypertensive . Thus, the outcomes of these and other trials support the concept of cardiovascular protective properties of angiotensin-converting enzyme inhibition with perindopril in addition to the obvious blood-pressure–lowering effect .

Análisis Bioquímico

Biochemical Properties

Perindopril Diketopiperazine interacts with various enzymes and proteins within the body. As a derivative of Perindopril, it is expected to have similar interactions with the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance . By inhibiting ACE, Perindopril Diketopiperazine may potentially influence these physiological processes .

Cellular Effects

Perindopril Diketopiperazine can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Perindopril can protect against diabetic retinopathy by reducing the vascular endothelial growth factor-to-pigment epithelium-derived factor ratio . This implies that Perindopril Diketopiperazine might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Perindopril Diketopiperazine is likely related to its role as an ACE inhibitor . ACE inhibitors like Perindopril work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This leads to vasodilation, reduced blood volume, and, consequently, lower blood pressure

Temporal Effects in Laboratory Settings

It is known that Perindopril, the parent compound, has sustained antihypertensive activity with once-daily dosing and can reverse arterial remodeling in hypertensive patients .

Dosage Effects in Animal Models

Studies on Perindopril have shown that it can improve cardiac function in rats with isoproterenol-induced cardiomyopathy

Metabolic Pathways

The metabolic pathways involving Perindopril Diketopiperazine are not well-defined. It is known that Perindopril is metabolized in the liver to its active metabolite, perindoprilat

Transport and Distribution

As a lipophilic compound, Perindopril is known to be widely distributed in the body tissues

Subcellular Localization

Given its potential role as an ACE inhibitor, it may be expected to localize to areas where ACE is present, such as the endothelial cells and renal epithelial cells

Propiedades

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZZSBSELAVBAG-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156274 | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129970-98-5 | |

| Record name | Perindopril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N1VIR66DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.